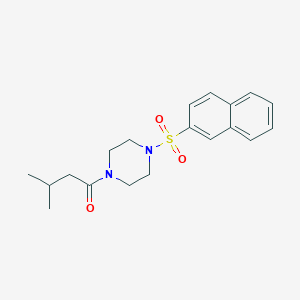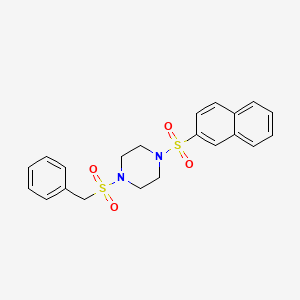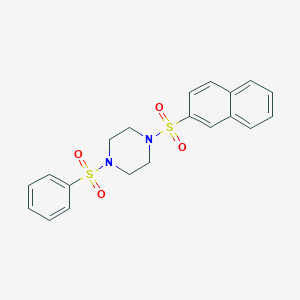
1-(3-methylbutanoyl)-4-(2-naphthylsulfonyl)piperazine
Descripción general
Descripción
1-(3-methylbutanoyl)-4-(2-naphthylsulfonyl)piperazine, also known as MNPA, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(3-methylbutanoyl)-4-(2-naphthylsulfonyl)piperazine involves its binding to the specific GPCR it targets. This binding leads to a conformational change in the receptor, which in turn leads to the activation of downstream signaling pathways. The specific downstream effects of this compound depend on the type of GPCR it targets and the specific signaling pathways that are activated.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to induce calcium mobilization in cells expressing the targeted GPCR. It has also been shown to modulate the release of neurotransmitters in the brain. Additionally, this compound has been shown to exhibit analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-methylbutanoyl)-4-(2-naphthylsulfonyl)piperazine as a tool for scientific research is its selectivity for a specific type of GPCR. This allows researchers to study the function of these receptors in a more targeted way. Additionally, this compound has been shown to be stable and easy to use in lab experiments.
One limitation of this compound is its potential for off-target effects. While it is highly selective for the targeted GPCR, it is possible that it may also bind to other receptors or proteins in the cell. Additionally, this compound may not be suitable for all types of experiments, depending on the specific research question being asked.
Direcciones Futuras
There are many potential future directions for research on 1-(3-methylbutanoyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential as a tool for studying the function of specific GPCRs in disease states. For example, this compound may be useful for studying the role of GPCRs in pain signaling pathways or in neurological disorders.
Another potential future direction is the development of new analogs of this compound with improved selectivity or potency. These analogs may be useful for studying the function of specific GPCRs in even greater detail.
Overall, this compound is a compound with a wide range of potential applications in scientific research. Its selectivity for a specific type of GPCR makes it a valuable tool for studying the function of these receptors, and its interesting biochemical and physiological effects make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
1-(3-methylbutanoyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes. This compound has been shown to be a potent and selective agonist for a specific type of GPCR, making it a valuable tool for studying the function of these receptors.
Propiedades
IUPAC Name |
3-methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15(2)13-19(22)20-9-11-21(12-10-20)25(23,24)18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14-15H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUVXLDLVFLBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468176.png)
![1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468189.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468197.png)


![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3468219.png)
![N-[4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468227.png)
![N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468230.png)
![1-benzoyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468233.png)
![1-(3-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468244.png)
![1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468246.png)